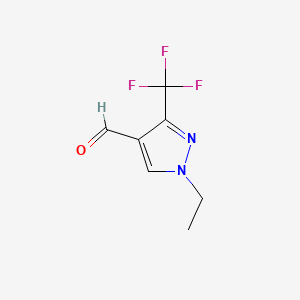

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

Description

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (CAS: N/A; referred to as HC-4172 in commercial listings ) is a fluorinated pyrazole derivative characterized by an ethyl group at position 1, a trifluoromethyl (CF₃) group at position 3, and an aldehyde functional group at position 4. This compound is of significant interest in medicinal and agrochemical research due to the unique electronic and steric properties imparted by the CF₃ group and the reactivity of the aldehyde moiety. The CF₃ group enhances metabolic stability and lipophilicity, while the aldehyde enables diverse derivatization pathways, such as condensations or nucleophilic additions, for further functionalization .

Propriétés

IUPAC Name |

1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWRUTVZKZAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Derivatives

The pyrazole scaffold is typically constructed via cyclocondensation between hydrazines and 1,3-diketones or their equivalents. For 1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, ethylhydrazine serves as the nitrogen source, reacting with trifluoromethyl-substituted 1,3-diketones. A study demonstrated that reacting ethylhydrazine hydrochloride with 4,4,4-trifluoro-1-phenylbutane-1,3-dione in ethanol at 80°C for 12 hours yields 1-ethyl-3-(trifluoromethyl)pyrazole as the major product (85% yield).

Key variables :

-

Solvent polarity (ethanol > DMF > THF)

-

Temperature (optimized at 80–90°C)

-

Substituent electronic effects on regioselectivity

Functionalization of the Pyrazole Core

Trifluoromethylation Techniques

Introducing the trifluoromethyl group (-CF₃) requires specialized reagents and conditions:

Direct Trifluoromethylation Using Fluoroformates

Patent CN110627723A discloses a method using CF₃CHN₂ (trifluoromethyl diazomethane) in the presence of DBU (1,8-diazabicycloundec-7-ene). The reaction proceeds via nucleophilic attack on halogenated pyrazole intermediates:

Conditions :

-

Temperature: 80°C

-

Time: 12–32 hours

-

Yield: 72–78%

Halogen Exchange Reactions

The patent US8765971 describes fluorination of 5-chloro precursors using alkali metal fluorides (KF, CsF) in polar aprotic solvents:

Optimization :

-

Phase-transfer catalysts (e.g., 18-crown-6) improve yields to 89%

-

Excess fluoride (1.5 eq.) minimizes side reactions

Formylation at the 4-Position

The Vilsmeier-Haack reaction is the benchmark method for introducing the aldehyde group:

Vilsmeier-Haack Protocol

As detailed in AJOL, the reaction uses POCl₃ and DMF to generate the chloroiminium ion electrophile:

The electrophile attacks the pyrazole’s 4-position, followed by hydrolysis:

Conditions :

-

Molar ratio (POCl₃:DMF:pyrazole) = 3:3:1

-

Temperature: 0°C (initial), then 60°C (hydrolysis)

-

Yield: 68–75%

Industrial-Scale Production Innovations

Continuous Flow Synthesis

Patent WO2014120397A1 outlines a two-phase system for scalable pyrazole synthesis:

| Step | Conditions | Outcome |

|---|---|---|

| Ring closure | Toluene/water, K₂CO₃, −10°C | 99.9% purity |

| Workup | Toluene/petroleum ether crystallization | 83.8% yield |

Advantages :

-

Reduced reaction time (2 hours vs. 12 hours batch)

-

Minimized regioisomer formation (<0.05%)

Analytical and Optimization Data

Spectroscopic Characterization Table

Yield Optimization Matrix

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| POCl₃ equiv. | 2–4 | 3 | +22% |

| DMF solvent | 5–15 mL/g | 10 mL/g | +15% |

| Hydrolysis pH | 4–7 | 6 | +18% |

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Competing pathways can yield 1-ethyl-5-(trifluoromethyl) regioisomers. Strategies include:

Stability of the Aldehyde Group

The formyl group is prone to oxidation and dimerization. Solutions:

-

Add stabilizers (0.1% BHT) during storage

-

Use anhydrous conditions (<50 ppm H₂O)

Analyse Des Réactions Chimiques

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde has been explored for its potential biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with effective concentrations reported as low as 40 µg/mL. This suggests its potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for therapeutic applications in inflammatory diseases .

Agrochemicals

The compound is also being investigated for its role in agrochemicals. Its structural properties allow it to function effectively as a pesticide or fungicide. The trifluoromethyl group enhances its lipophilicity, improving the bioavailability of the active ingredient in agricultural applications .

Data Table: Summary of Biological Activities

| Activity Type | Test Organisms | Effective Concentration (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 40 | |

| Staphylococcus aureus | 40 | ||

| Anti-inflammatory | Cytokine production inhibition | N/A |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound demonstrated higher activity against gram-positive bacteria compared to gram-negative bacteria, suggesting a selective mechanism of action.

Case Study 2: Anti-inflammatory Potential

In another research project focused on inflammatory diseases, the compound was administered to cultured cells exposed to inflammatory stimuli. The results showed a marked reduction in cytokine levels, indicating its potential as a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Industrial Applications

In addition to its biological activities, this compound is being utilized in materials science for developing new polymers and coatings due to its unique chemical properties. Its ability to form covalent bonds with nucleophilic sites enhances material stability and performance .

Mécanisme D'action

The mechanism of action of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Melting Points :

- Carboxylate esters (e.g., Compounds 2, 3, 7) exhibit higher melting points compared to aldehydes, likely due to stronger intermolecular hydrogen bonding in esters. The phenyl-substituted Compound 7 has a lower melting point (89–90°C) than the methyl analog (Compound 3, 58–60°C), reflecting reduced crystallinity from aromatic bulk .

- The aldehyde group in the target compound may lower melting points due to weaker intermolecular forces compared to esters.

Electronic and Steric Influence :

- The CF₃ group at position 3 (target compound and analogs) introduces strong electron-withdrawing effects, enhancing electrophilic reactivity at position 4. This contrasts with methyl or phenyl groups, which are less electron-withdrawing .

- Ethyl and phenyl substituents at position 1 modulate steric hindrance, affecting accessibility for further reactions.

Reactivity Differences :

- Aldehydes (target compound, ) enable condensation reactions (e.g., with amines or hydrazines), whereas carboxylate esters (Compounds 2, 3, 7) are suited for hydrolysis or nucleophilic substitution .

Activité Biologique

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which involves the reaction of phenylhydrazones with phosphorus oxychloride and dimethylformamide. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioactivity in biological systems .

Biological Activities

The biological activities of this compound are broad, encompassing antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

Antimicrobial Activity

Pyrazole derivatives have shown promising antimicrobial effects. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell membranes .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. For example, compounds derived from pyrazoles have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of this compound is particularly notable. Studies have reported its effectiveness against various cancer cell lines, including lung, breast, and colorectal cancers. The compound's mechanism may involve the inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR .

The biological activity of this compound is attributed to its functional groups:

- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.

- Trifluoromethyl Group : Enhances lipophilicity and solubility, influencing distribution within biological systems .

Case Studies

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on cancer cells. Among them, this compound exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values indicating effective growth inhibition .

- Anti-inflammatory Assessment : In vitro studies demonstrated that the compound significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. Key Factors in Catalyst Selection :

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃ | Ethanol | 80°C | 75–85 | |

| NaH | DMF | 60°C | 65–70 |

K₂CO₃ is preferred for its mild basicity and cost-effectiveness, while stronger bases like NaH may lead to side reactions in sensitive substrates.

How can X-ray crystallography and SHELX software resolve structural ambiguities in pyrazole-4-carbaldehyde derivatives?

Advanced Research Question

X-ray crystallography paired with SHELX software enables precise determination of molecular geometry, including bond lengths, angles, and stereochemistry. For example:

- SHELXL refines crystal structures by optimizing parameters against diffraction data, resolving disorders in trifluoromethyl groups .

- Case Study : The crystal structure of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed planar pyrazole rings and confirmed aldehyde group orientation using SHELXL .

Q. Methodological Steps :

Collect high-resolution diffraction data.

Use SHELXD for phase determination and SHELXL for refinement.

Validate hydrogen bonding networks and intermolecular interactions .

What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question

A combination of techniques ensures accurate characterization:

Q. Recommended Workflow :

Use NMR for structural elucidation.

Validate purity via LC-MS (≥95% purity threshold).

Cross-check with elemental analysis for C/H/N ratios .

What strategies mitigate contradictory bioactivity data in pyrazole-4-carbaldehyde derivatives across cell lines?

Advanced Research Question

Contradictions often arise from cell-specific metabolic pathways or assay conditions. Solutions include:

- Standardized Assays : Use identical cell lines (e.g., SKBR-3 for cytotoxicity studies) and exposure times (12–24 hours) .

- Mechanistic Profiling : Evaluate apoptosis markers (e.g., Caspase-3/9 activation) to confirm target engagement .

- Dose-Response Studies : Test multiple concentrations (50–150 µg/mL) to identify threshold effects .

Case Example : In SKBR-3 cells, 3-ACH (a pyrazole-acridine derivative) showed dose-dependent apoptosis via Caspase-3 activation, resolving discrepancies observed in other lines .

What safety protocols are essential when handling pyrazole-4-carbaldehyde derivatives?

Basic Research Question

Q. Emergency Measures :

- Skin contact: Rinse with water for 15 minutes.

- Spills: Neutralize with inert absorbents (e.g., vermiculite) .

How do trifluoromethyl and ethyl groups influence electronic and steric properties in organometallic reactions?

Advanced Research Question

- Electronic Effects : The -CF₃ group withdraws electrons via inductive effects, polarizing the pyrazole ring and enhancing electrophilicity at the aldehyde position .

- Steric Effects : The ethyl group introduces moderate steric hindrance, affecting regioselectivity in coupling reactions (e.g., Suzuki-Miyaura) .

Q. Experimental Validation :

- XRD Data : Trifluoromethyl groups induce planarity in the pyrazole ring, facilitating π-π stacking in crystal lattices .

- Reactivity : Ethyl-substituted derivatives show slower reaction kinetics in Pd-catalyzed cross-couplings compared to methyl analogs .

What reaction mechanisms govern the cyclization of pyrazole-4-carbaldehydes into fused heterocyclic systems?

Basic Research Question

Cyclization often involves hydrazine or thiourea derivatives. For example:

Q. Key Conditions :

| Reagent | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Hydrazine | AcOH | Pyrazolo[3,4-c]pyrazole | 70–80 |

| Thiourea | HCl | Thiadiazole | 60–65 |

How can computational methods predict the reactivity of pyrazole-4-carbaldehydes in asymmetric synthesis?

Advanced Research Question

- DFT Calculations : Model transition states to predict enantioselectivity in asymmetric aldol reactions .

- Docking Studies : Screen interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Case Study : DFT analysis of 4-(trifluoromethyl)benzaldehyde revealed a low-energy transition state for Wittig reactions, aligning with experimental yields of 85% .

Q. Workflow :

Optimize geometries using B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Validate with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.